6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1416714-41-4) is a heterocyclic compound with the molecular formula C₆H₅ClIN₃ (average molecular weight: 279.47 g/mol) . Its structure features a pyrazolo[4,3-b]pyridine core substituted with chlorine at position 6, iodine at position 3, and a methyl group at position 1 (Figure 1).
Properties
IUPAC Name |
6-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVPKGUZNDQIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves:
- Construction of the pyrazolo[4,3-b]pyridine core.
- Selective halogenation at the 3 and 6 positions.
- Introduction of the methyl group at the nitrogen (N1) position.
The key challenge lies in achieving regioselective iodination and chlorination while preserving the integrity of the heterocyclic system.
Preparation of the Pyrazolo[4,3-b]pyridine Core
A widely used method for synthesizing the pyrazolo[4,3-b]pyridine nucleus involves the cyclization of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives.
- Starting Material: 2-chloro-3-pyridinecarboxaldehyde or 2-chloro-3-cyanopyridine.
- Cyclization: Reaction with hydrazine hydrate under controlled conditions leads to ring closure forming the pyrazolo[4,3-b]pyridine core.
- Catalyst and Solvent: Dimethylformamide (DMF) is commonly used as a solvent, with catalysts such as hydroxylamine hydrochloride or oxammonium hydrochloride facilitating the ring closure.
- Reaction Conditions: Mild temperatures (around 60 °C) and reaction times ranging from 6 to 8 hours.
- Yields: Varying from 43% to 85% depending on catalyst loading and reaction optimization.
Example Data from Patent CN105801574A:
| Entry | Catalyst (Oxammonium Hydrochloride) | Molar Ratio (Catalyst:Raw Material) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 g | 1:1 | 6 | 43 |
| 2 | 50 g | 5:1 | 8 | 71 |
| 3 | 25 g | 2.5:1 | 8 | 85 |
This method emphasizes the advantages of cheap and readily available starting materials, mild conditions, and high yields suitable for industrial production.
N-Methylation
The methylation at the N1 position is generally accomplished by:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- Base-mediated methylation in polar aprotic solvents.
- This step is often performed after halogenation to avoid side reactions.
One-Pot and Sequential Coupling Strategies
Recent advances have introduced one-pot sequential Suzuki–Miyaura cross-coupling reactions to functionalize the 3-iodo and 6-chloro positions selectively, enabling efficient synthesis of diaryl derivatives of pyrazolo[3,4-b]pyridines, which are closely related to the target compound.
- Catalysts: Pd(OAc)2 with ligands such as dppf.
- Bases: Cesium carbonate (Cs2CO3).
- Temperatures: 60 °C for initial coupling, up to 100 °C for subsequent arylation.
- Advantages: High chemoselectivity, tolerance to functional groups, and elimination of intermediate purification steps.
- Yields: Arylated products obtained in 43-98% yields depending on substrates.
Although these methods focus on diarylated derivatives, the selective functionalization principles are applicable to the preparation of this compound.
Mechanistic Insights and Reaction Optimization
- The ring closure involves nucleophilic attack of hydrazine on the aldehyde or nitrile group, followed by cyclization.
- Catalysts such as oxammonium hydrochloride improve yield by facilitating the ring closure and stabilizing intermediates.
- The choice of solvent (DMF) enhances solubility and reaction rate.
- Halogenation steps rely on the reactivity of diazonium intermediates and N-oxide activation for regioselectivity.
- One-pot methods reduce cost and time, improving scalability.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material(s) | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazolo core synthesis | 2-chloro-3-pyridinecarboxaldehyde | Hydrazine hydrate, oxammonium hydrochloride | DMF | 60 °C, 6-8 h | Up to 85 | Catalyst ratio critical for yield |
| Iodination | Pyrazolo[4,3-b]pyridine intermediate | Iodine, diazotization reagents | i-PrOH | Room temp, 4 h | ~82.5 | High regioselectivity at C3 |
| Chlorination | N-oxide derivative | Chlorinating agent | Organic solvent | Mild conditions | High | Selective C6 chlorination on N-oxide |
| N-Methylation | Halogenated pyrazolopyridine | Methyl iodide or dimethyl sulfate | Polar aprotic | Base-mediated, mild heat | High | Post-halogenation to avoid side reactions |
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that pyrazolo[4,3-b]pyridine derivatives exhibit anticancer activity. Specifically, 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine has shown promise in inhibiting the growth of certain cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways critical for cell proliferation and survival.
Enzyme Inhibition
This compound may act as an inhibitor of specific kinases involved in cancer progression. Research has indicated that pyrazolo[4,3-b]pyridine derivatives can selectively inhibit protein kinases, which are often overactive in cancer cells. This selectivity can lead to reduced side effects compared to traditional chemotherapy agents.
Medicinal Chemistry Applications
Drug Development:
The unique structure of this compound makes it a valuable scaffold for drug development. Researchers can modify its structure to enhance efficacy and reduce toxicity. The compound's ability to interact with biological targets makes it suitable for further exploration in drug discovery programs.
Case Studies:
- In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated that derivatives of pyrazolo[4,3-b]pyridine exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
- Structure-Activity Relationship (SAR) Analysis:
- SAR studies have revealed that modifications at the 6-position can significantly impact the potency and selectivity of the compound against specific kinase targets.
Material Science Applications
Photovoltaic Materials:
The electronic properties of pyrazolo[4,3-b]pyridine derivatives suggest potential applications in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer could enhance the efficiency of solar cells.
Polymer Chemistry:
In polymer science, incorporating this compound into polymer matrices could improve thermal stability and mechanical properties. Research is ongoing to explore these applications further.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer Research | Inhibition of cancer cell growth | Targeted therapy with reduced side effects |
| Enzyme Inhibition | Selective inhibition of protein kinases | Improved efficacy in cancer treatment |
| Drug Development | Scaffold for new drug candidates | Enhanced potency and selectivity |
| Photovoltaic Materials | Use in organic solar cells | Increased efficiency in energy conversion |
| Polymer Chemistry | Enhancement of polymer properties | Improved thermal stability |
Mechanism of Action
The mechanism by which 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyridine Derivatives
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Halogen Substitution : The iodine atom in the target compound (position 3) may enhance electrophilicity compared to bromine or chlorine analogs, influencing reactivity in cross-coupling reactions .
- Ring Position Variants: Pyrazolo[4,3-b]pyridine (target) vs.
- Methoxy vs. Methyl Groups : The methoxy-substituted analog () shows reduced molecular weight and altered polarity, which could impact solubility .
Biological Activity
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[4,3-b]pyridine class, which has been explored for various therapeutic applications, including anti-cancer and anti-inflammatory activities. This article will provide a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C7H5ClIN3. Its structural representation includes a pyrazole ring fused with a pyridine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClIN3 |
| Molecular Weight | 293.49 g/mol |
| CAS Number | 2386408-98-4 |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising pharmacological properties:
1. Anticancer Activity
Studies have indicated that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
2. Anti-inflammatory Effects
Recent investigations have suggested that this compound may also possess anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.
3. Antimicrobial Properties
Some studies have explored the antimicrobial potential of pyrazolo[4,3-b]pyridines against various pathogens. While specific data on this compound is limited, related compounds have shown efficacy against bacterial and fungal strains.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrazole and pyridine rings can significantly alter potency and selectivity.
Key Findings:
- Substituents at the 6-position (e.g., chlorine) enhance anticancer activity.
- The presence of iodine at the 3-position appears to influence binding affinity to target proteins.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazolo[4,3-b]pyridine derivatives, including 6-Chloro-3-iodo analogs. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of pyrazolo[4,3-b]pyridines in a murine model of arthritis. Treatment with 6-Chloro-3-iodo derivatives resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
Q & A
Q. Table 1. Computational vs. Experimental NMR Shifts (δ, ppm)
| Position | Experimental -NMR | DFT (B3LYP) | Deviation |
|---|---|---|---|
| C-5 | 8.21 | 8.15 | 0.06 |
| CH | 2.89 | 2.95 | -0.06 |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Purity (%) at Day 0 | Purity (%) at Day 30 |
|---|---|---|
| 25°C/60% RH | 99.5 | 97.2 |
| 40°C/Dry | 99.5 | 95.8 |
| Light (1.2 M lux·hr) | 99.5 | 89.4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
